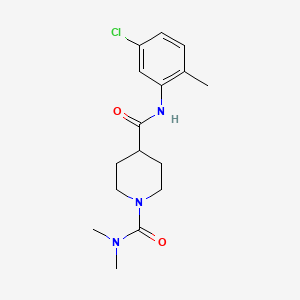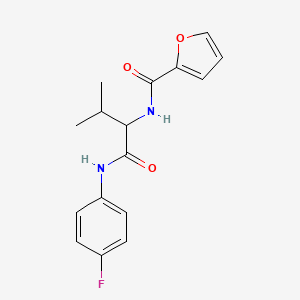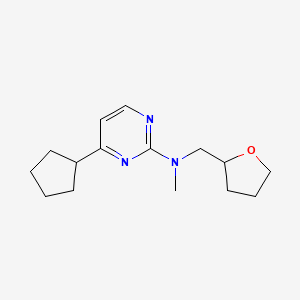
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(5-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was initially developed as a neuroprotective agent for the treatment of Parkinson's disease. In recent years, CEP-1347 has gained attention for its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Mecanismo De Acción
CEP-1347 exerts its neuroprotective effects by inhibiting the activation of JNK signaling pathway. This pathway is activated in response to various stress stimuli, such as oxidative stress, inflammation, and excitotoxicity. The activation of JNK pathway leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell death and survival. CEP-1347 inhibits the activation of JNK pathway by binding to the ATP-binding site of JNK kinase, thereby preventing the phosphorylation of c-Jun.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders. In preclinical studies, CEP-1347 has been shown to reduce neuronal death and improve motor function in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. CEP-1347 has also been shown to reduce inflammation and oxidative stress in these models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CEP-1347 is its specificity for JNK kinase. This compound has been shown to have minimal off-target effects and does not interfere with other signaling pathways. However, one of the limitations of CEP-1347 is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the research on CEP-1347. One of the potential applications of CEP-1347 is in the treatment of traumatic brain injury (TBI). TBI is a major cause of disability and death worldwide, and there are currently no effective treatments for this condition. CEP-1347 has been shown to have neuroprotective effects in animal models of TBI, and further studies are needed to determine its potential therapeutic applications in this condition.
Another potential application of CEP-1347 is in the treatment of stroke. Stroke is a leading cause of death and disability worldwide, and there are currently limited treatment options for this condition. CEP-1347 has been shown to have neuroprotective effects in animal models of stroke, and further studies are needed to determine its potential therapeutic applications in this condition.
Conclusion:
CEP-1347 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound exerts its neuroprotective effects by inhibiting the activation of JNK signaling pathway, which is involved in the regulation of cell death and survival. CEP-1347 has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders, and further studies are needed to determine its potential therapeutic applications in these conditions.
Métodos De Síntesis
The synthesis of CEP-1347 involves a multi-step process that includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-chloro-5-methylphenylacetone. This intermediate is then reacted with piperidine to yield N-(2-chloro-5-methylphenyl)-N-methylpiperidin-4-amine. The final step involves the reaction of this intermediate with dimethyl malonate to form CEP-1347.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is involved in the regulation of cell death and survival, and its dysregulation has been implicated in the pathogenesis of various neurological disorders.
Propiedades
IUPAC Name |
4-N-(5-chloro-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-4-5-13(17)10-14(11)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKVFDFKASAXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)

![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)
![7-(2-hydroxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5379746.png)
![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)

![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5379759.png)
![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)
![2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5379779.png)
amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5379781.png)
![6-(2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5379788.png)
![N-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenyl}acetamide](/img/structure/B5379799.png)
![3-amino-N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5379801.png)